
Sodium butyrate
Overview
Description
It has the chemical formula Na(C₃H₇COO) and a molar mass of 110.088 g/mol . This compound is notable for its strong, unpleasant odor and is commonly found as a white, water-soluble crystalline solid . Sodium butyrate has various effects on cultured mammalian cells, including inhibition of proliferation, induction of differentiation, and modulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butyrate can be synthesized by reacting butyric acid with sodium hydroxide (NaOH) in an aqueous solution . The reaction is typically carried out by dropwise addition of butyric acid to the NaOH solution, followed by evaporation of water and drying to obtain the final product . The reaction conditions involve maintaining the temperature around 50°C during the addition and then incubating at 70°C for a couple of hours .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves dissolving n-butyric acid in water, heating to 50°C, and adding sodium carbonate or sodium hydroxide . The reaction is maintained at 80°C for 1-1.5 hours, followed by the addition of sodium bicarbonate to stabilize the pH . The final product is obtained by distillation under reduced pressure and drying .
Chemical Reactions Analysis
Aqueous Dissociation and Ionization
Sodium butyrate readily dissociates in aqueous solutions to form sodium cations (Na⁺) and butyrate anions (C₃H₇COO⁻). This ionization underpins its solubility and bioavailability:Key Properties :
Acid-Base Reactions
Butyrate ions react with strong acids to regenerate butyric acid (HC₄H₇O₂), a reaction critical for its role in gastrointestinal pH regulation:Applications :
- Buffering agent in gut environments, maintaining luminal pH stability .
- Releases butyric acid, which inhibits histone deacetylases (HDACs) at millimolar concentrations .
Oxidation Reactions
This compound exhibits redox sensitivity, particularly under strong oxidizing conditions. While specific oxidation pathways remain understudied, its incompatibility with oxidizers (e.g., peroxides) is documented .
Thermal Stability :
Coordination Chemistry
Butyrate ions can act as ligands in metal coordination complexes, though such reactions are less explored. Experimental studies suggest potential interactions with transition metals like iron, modulating microbial metabolism in anaerobic environments .
Biochemical Modifications
While not classical chemical reactions, this compound’s biochemical interactions are mechanistically significant:
Histone Deacetylase (HDAC) Inhibition
- Inhibits HDACs (IC₅₀ ~0.1–0.5 mM), leading to histone hyperacetylation .
- Mechanism: Competes with Zn²⁺ at HDAC active sites, disrupting epigenetic regulation .
NF-κB and NLRP3 Pathway Suppression
Scientific Research Applications
Gut Health
Mechanisms of Action
Sodium butyrate is primarily known for its role in gut health. It serves as a crucial energy source for colonocytes (intestinal epithelial cells), promoting their growth and differentiation. This short-chain fatty acid (SCFA) enhances the intestinal barrier function, reduces inflammation, and modulates the gut microbiota composition.
Case Studies
- Inflammatory Bowel Disease (IBD) : Research indicates that this compound can ameliorate symptoms of IBD, including Crohn's disease and ulcerative colitis. A study demonstrated that this compound treatment led to significant improvements in clinical scores and histological evaluations of colonic inflammation in animal models .
- Animal Nutrition : In livestock, this compound supplementation has been shown to enhance growth performance and gut health by reducing the incidence of gastrointestinal diseases. For instance, a study reported improved feed efficiency and lower mortality rates in piglets fed this compound .
Cancer Therapy
Mechanisms of Action
this compound acts as a histone deacetylase (HDAC) inhibitor, influencing gene expression related to cell cycle regulation and apoptosis. This property makes it a candidate for cancer therapy, particularly in colorectal cancer (CRC).
Case Studies
- Colorectal Cancer : this compound has been shown to induce apoptosis in various human colon carcinoma cell lines through mechanisms independent of p53 pathways. A review highlighted that this compound treatment resulted in significant reductions in tumor cell proliferation .
- Combination Therapies : Studies suggest that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy. For example, its synergistic effects with curcumin have been explored in preclinical models of allergic asthma, indicating potential applications beyond traditional cancer therapies .
Metabolic Regulation
Mechanisms of Action
this compound is implicated in metabolic health through its effects on insulin sensitivity and energy expenditure. It influences the secretion of hormones such as glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism.
Case Studies
- Diabetes Management : Research has shown that this compound improves insulin sensitivity in diabetic mice models. A notable study found that administration of this compound led to enhanced glucose tolerance and reduced fasting blood glucose levels .
- Weight Management : this compound's role in regulating appetite and energy expenditure has been investigated as a potential strategy for obesity management. Its anti-inflammatory properties may also contribute to reducing obesity-related complications .
Neuroprotection
Mechanisms of Action
The gut-brain axis is an emerging area of research where this compound's neuroprotective effects are being explored. It may help reduce neuroinflammation and promote cognitive function.
Case Studies
- Neurodegenerative Disorders : Emerging studies suggest that this compound may provide protective effects against neurodegenerative diseases such as Alzheimer's disease by modulating inflammatory pathways and promoting neuronal health .
- Mental Health : this compound has been linked to improved mood and cognitive functions due to its influence on neurotransmitter regulation and brain-derived neurotrophic factor (BDNF) levels .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings/Case Studies |
---|---|---|
Gut Health | Energy source for colonocytes; anti-inflammatory | Improved IBD symptoms; enhanced livestock growth performance |
Cancer Therapy | HDAC inhibition; apoptosis induction | Induces apoptosis in CRC cell lines; synergistic effects with curcumin |
Metabolic Regulation | Improves insulin sensitivity; regulates GLP-1 | Enhances glucose tolerance; aids in weight management |
Neuroprotection | Reduces neuroinflammation; promotes BDNF | Protective effects against Alzheimer's; improves mood |
Mechanism of Action
Sodium butyrate exerts its effects primarily through the inhibition of class I histone deacetylase (HDAC) activity, specifically HDAC1, HDAC2, and HDAC3 . This inhibition leads to histone hyperacetylation, which affects chromatin structure and gene expression . Additionally, this compound modulates immune responses by increasing the levels of regulatory T cells (Tregs) and influencing various signaling pathways, including TGF-β and microglia activation .
Comparison with Similar Compounds
Sodium butyrate is often compared with other short-chain fatty acids (SCFAs) like acetate and propionate. While all SCFAs have beneficial effects on gut health, this compound is unique in its potent HDAC inhibitory activity . Similar compounds include:
Butyric Acid: The parent compound of this compound, also known for its role in gut health.
Calcium Butyrate: Another salt form of butyric acid with similar biological effects.
Propionate: Another SCFA with beneficial effects on gut health but less potent HDAC inhibition.
This compound stands out due to its strong HDAC inhibitory activity and its wide range of applications in scientific research and medicine.
Q & A
Basic Research Questions
Q. What experimental approaches are used to investigate sodium butyrate’s role in chromatin structure modulation?
this compound acts as a histone deacetylase (HDAC) inhibitor, altering chromatin accessibility. A common method involves treating mammalian cells (e.g., HeLa or CV-1 cells) with this compound (1–5 mM) post-transfection to assess plasmid expression efficiency via reporter gene assays. Stable transformation rates can increase from 10% to 40% in treated cells due to enhanced promoter activity (e.g., SV40 promoter) . Researchers should include controls for dose-dependent effects and use chromatin immunoprecipitation (ChIP) to validate histone acetylation levels.
Q. How does this compound influence osteoclast differentiation in vitro?
RAW264.7 cells are induced with RANKL and treated with this compound (0.25–5.00 mM). Cell viability is assessed via CCK-8 assays, while osteoclast differentiation is quantified using TRAP staining and bone resorption pit assays. At 1.00 mM, this compound significantly reduces osteoclast formation and inhibits NF-κB pathway activation (measured by Western blot). Researchers should optimize concentrations to avoid apoptosis (observed at ≥1.00 mM) and include solvent-only controls .
Q. What methodologies are used to study this compound’s anti-inflammatory effects in animal models?
In colitis or gut microbiota studies, this compound is administered orally or via coated formulations (e.g., 2 kg/T in feed) to mice or livestock. Outcomes include histopathological analysis of intestinal mucosa, cytokine profiling (ELISA), and 16S rRNA sequencing for microbiota shifts. Dose-response studies must compare free vs. coated forms to assess bioavailability differences .
Advanced Research Questions
Q. How can contradictory findings on this compound’s pro-apoptotic vs. pro-differentiation effects be reconciled?
Discrepancies arise from cell type-specific responses and concentration gradients. For example, erythroleukemic cells differentiate into hemoglobin-producing cells at low doses (0.5–1.0 mM) but undergo apoptosis at higher doses (>2.0 mM). To resolve contradictions, researchers should:
- Perform time-course experiments to track early differentiation markers (e.g., histone acetylation) vs. late apoptosis signals (e.g., caspase-3 activation).
- Use RNA-seq to identify divergent pathways (e.g., death receptor vs. mitochondrial pathways) .
Q. What strategies optimize this compound delivery in aquatic research to minimize cytotoxicity?
Nano-coated this compound (e.g., lipid-encapsulated forms) reduces cytotoxicity in fish models. Researchers should:
- Conduct pharmacokinetic studies to measure plasma butyrate levels post-administration.
- Compare growth performance (e.g., feed conversion ratios) and gene expression (qPCR for PepT1 transporters) between coated and uncoated formulations.
- Use LC-MS to validate sustained release kinetics .
Q. How can this compound’s dual role in HDAC inhibition and gut microbiota modulation be experimentally disentangled?
To isolate HDAC effects from microbiota-mediated outcomes:
- Use germ-free animal models to eliminate microbiota interactions.
- Compare transcriptomic profiles (RNA-seq) of intestinal epithelial cells treated with this compound vs. butyrate-producing probiotic strains.
- Validate findings with HDAC-specific inhibitors (e.g., trichostatin A) as positive controls .
Q. Methodological Considerations
- Dose Optimization : Always perform preliminary cytotoxicity assays (e.g., MTT/CCK-8) across a range of concentrations (0.25–5.00 mM) to identify non-apoptotic thresholds .
- Controls : Include solvent controls (e.g., PBS) and positive controls (e.g., known HDAC inhibitors) to validate specificity .
- Data Interpretation : Use pathway enrichment analysis (e.g., KEGG) to contextualize omics data and address literature gaps (e.g., conflicting NF-κB vs. apoptotic signaling) .
Properties
CAS No. |
156-54-7 |
---|---|
Molecular Formula |
C4H8NaO2 |
Molecular Weight |
111.09 g/mol |
IUPAC Name |
sodium;butanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |
InChI Key |
SWEYNHYBJHPVJL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(=O)O.[Na] |
Appearance |
Assay:≥95% (NMR)A crystalline solid |
melting_point |
251.0 °C |
Key on ui other cas no. |
156-54-7 |
physical_description |
White powder; [MSDSonline] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Acid, Butanoic Acid, Butyric Butanoic Acid Butyrate, Magnesium Butyrate, Sodium Butyric Acid Butyric Acid Magnesium Salt Butyric Acid, Sodium Salt Dibutyrate, Magnesium Magnesium Butyrate Magnesium Dibutyrate Sodium Butyrate |
vapor_pressure |
0.00000015 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.